4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656255
InChI: InChI=1S/C20H20ClNO2/c1-2-12-23-16-9-7-15(8-10-16)19-14-20(24-13-11-21)17-5-3-4-6-18(17)22-19/h3-10,14H,2,11-13H2,1H3
SMILES: CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl
Molecular Formula: C20H20ClNO2
Molecular Weight: 341.8 g/mol

4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline

CAS No.:

Cat. No.: VC13656255

Molecular Formula: C20H20ClNO2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline -

Specification

Molecular Formula C20H20ClNO2
Molecular Weight 341.8 g/mol
IUPAC Name 4-(2-chloroethoxy)-2-(4-propoxyphenyl)quinoline
Standard InChI InChI=1S/C20H20ClNO2/c1-2-12-23-16-9-7-15(8-10-16)19-14-20(24-13-11-21)17-5-3-4-6-18(17)22-19/h3-10,14H,2,11-13H2,1H3
Standard InChI Key YBDRBYJEOKJUNM-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl
Canonical SMILES CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituents

The quinoline core consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system conducive to π-π interactions and metal coordination . At the 4-position, a 2-chloroethoxy group (-O-CH₂-CH₂-Cl) introduces electrophilic reactivity, while the 2-position features a 4-propoxyphenyl group (-O-C₃H₇-Ph), which enhances lipophilicity and steric bulk . These substituents influence the compound’s solubility, stability, and interaction with biological targets.

Stereoelectronic Effects

The electron-withdrawing chlorine atom in the chloroethoxy group polarizes the adjacent ether oxygen, facilitating nucleophilic substitution reactions (e.g., SN2 mechanisms). Conversely, the propoxyphenyl group’s ether linkage is less reactive under physiological conditions, favoring hydrophobic interactions with proteins or lipid membranes .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis of 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline typically involves cyclization of precursor aryl malonic acid amide esters using polyphosphoric acid (PPA), as demonstrated in analogous quinoline syntheses . For example, EP0335046B1 describes a one-step cyclization method for 2,4-dihydroxyquinoline derivatives, achieving yields >90% under optimized conditions (130°C, 2 hours) . Adapting this protocol, the target compound could be synthesized via:

  • Esterification: Coupling malonic acid with aniline derivatives to form aryl malonic acid amide esters.

  • Cyclization: Using PPA to induce ring closure, forming the quinoline core .

  • Functionalization: Introducing the chloroethoxy and propoxyphenyl groups via nucleophilic aromatic substitution or Ullmann coupling .

Reaction Optimization

Critical parameters include temperature (100–150°C), solvent selection (carboxylic acids for solubility), and PPA stoichiometry . Excessive PPA may degrade sensitive substituents, while insufficient acid can lead to incomplete cyclization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups but is soluble in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies indicate susceptibility to hydrolysis under strong acidic or basic conditions, particularly at the chloroethoxy group.

Thermal Behavior

Differential scanning calorimetry (DSC) data for similar quinolines reveal melting points between 180–220°C, suggesting moderate thermal stability.

Biological Activity and Applications

Antibacterial Efflux Pump Inhibition

Quinoline derivatives, including 2-phenyl-4-hydroxyquinolines, have demonstrated potent inhibition of the Staphylococcus aureus NorA efflux pump, reversing resistance to ciprofloxacin and ethidium bromide . Compound 28f (a structural analog) restored ciprofloxacin’s minimum inhibitory concentration (MIC) from 128 µg/mL to 2 µg/mL against S. aureus SA-1199B . The chloroethoxy and propoxyphenyl groups in 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline may enhance membrane permeability and target binding, warranting further investigation .

DNA Interaction Mechanisms

Preliminary studies suggest quinoline derivatives intercalate into DNA, disrupting replication and transcription. Molecular docking simulations predict strong binding to DNA topoisomerase II, a target in anticancer therapy.

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesBiological Activity
7,8-Dimethyl-2,4-dihydroxyquinolineLacks chloroethoxy/propoxyphenyl groups; synthesized via PPA cyclization Intermediate for antiallergy drugs
2-Phenyl-4-hydroxyquinolineSimplified substituents; lower molecular weightNorA efflux pump inhibition
4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinolineEnhanced lipophilicity and reactivityPotential broad-spectrum EPI

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